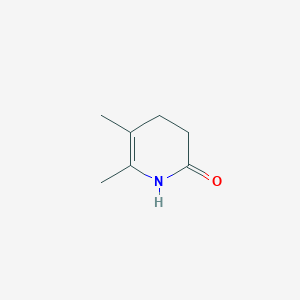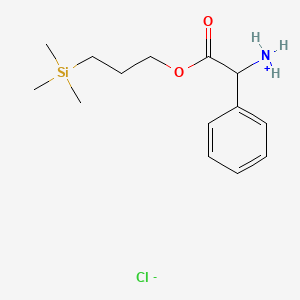
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methylamino group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-1-naphthalenemethylamine. This can be achieved through the reduction of 1-naphthaldehyde followed by reductive amination.
Formation of Oxazoline Ring: The key step involves the cyclization of the amine with an appropriate carboxylic acid derivative, such as 2-bromoacetic acid, under basic conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of tetrahydro derivatives or primary amines.
Substitution: Formation of substituted oxazolines or naphthalene derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-thiazoline: Similar structure but with a thiazoline ring instead of an oxazoline ring.
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-imidazoline: Contains an imidazoline ring, offering different chemical properties.
Uniqueness
2-(5,6,7,8-Tetrahydro-1-naphthalenemethylamino)-2-oxazoline is unique due to its specific combination of a naphthalene ring and an oxazoline ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
101931-37-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-7-13-11(4-1)5-3-6-12(13)10-16-14-15-8-9-17-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) |
InChI Key |
RQEWSHOBBNZGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CNC3=NCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





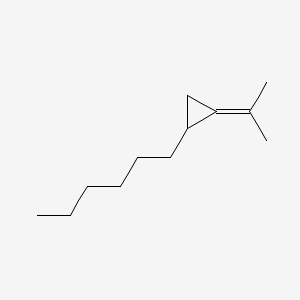
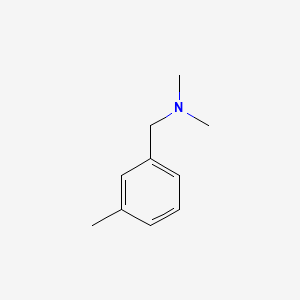
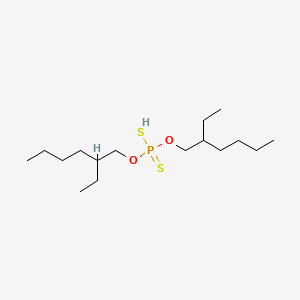
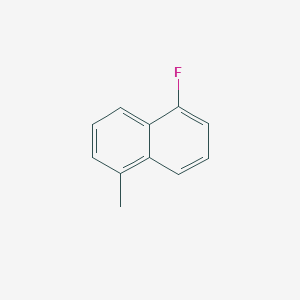
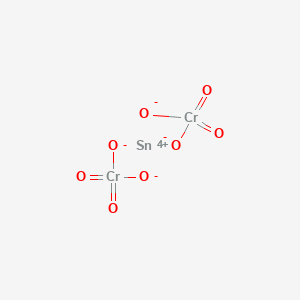

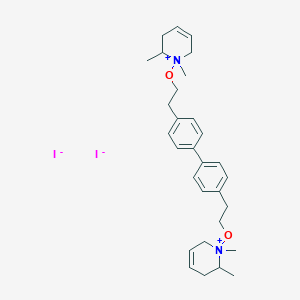
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
